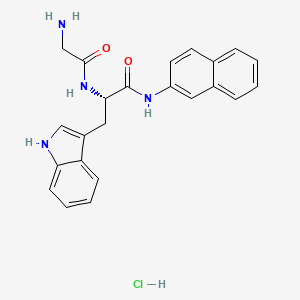

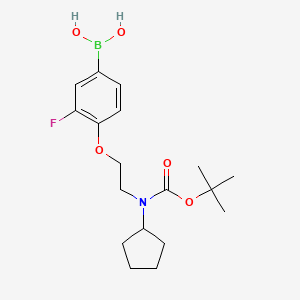

(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid

Overview

Description

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

Amines undergo N-tert-butoxycarbonylation using H3PW12O40 as a catalyst, resulting in N-Boc derivatives important in peptide synthesis. This method offers an environmentally friendly and efficient approach, ensuring the stability of N-Boc against various chemical attacks, making it ideal for multifunctional target synthesis (Heydari et al., 2007).

Synthesis and Structure of Amino-3-fluorophenyl Boronic Acid

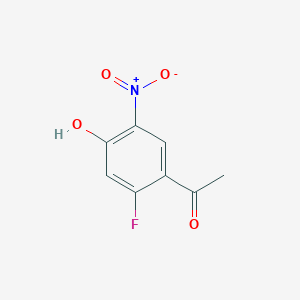

Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, showcases a low boronic acid pKa and potential in glucose sensing materials for physiological pH conditions. Its synthesis involves protecting the amine group, lithium-bromine exchange, and interaction with trimethyl borate, highlighting its utility in biologically active compound synthesis and pharmaceutical applications (Das et al., 2003).

N-amination of Amino Acids and Derivatives

N-amination using N-Boc-O-tosyl hydroxylamine facilitates the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids. These intermediates are valuable for modified peptides and biologically active heterocyclic derivatives, emphasizing the role of N-Boc in producing versatile biochemical compounds (Baburaj & Thambidurai, 2012).

Divergent Synthesis Using tert-Butoxycarbonyl

Reactions involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with enamines display divergent outcomes based on solvent and temperature choices. This process, leading to the synthesis of various compounds like 5,6-dihydro-4H-pyridazines, demonstrates the versatility of tert-butoxycarbonyl in chemical synthesis and the formation of complex molecular structures (Rossi et al., 2007).

Synthesis of Protected 2,3-l-Diaminopropanoic Acid Methyl Esters

The synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid involves tert-butyloxycarbonyl (Boc) groups. This synthesis pathway underscores the utility of tert-butoxycarbonyl in the production of non-proteinogenic amino acids, contributing to the diversification of molecular synthesis in the field of organic chemistry (Temperini et al., 2020).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

It’s worth noting that boronic acids, in general, can interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes.

Biochemical Pathways

Boronic acids are known to be involved in a variety of biochemical pathways due to their ability to interact with various biological targets .

Result of Action

The interaction of boronic acids with their targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .

properties

IUPAC Name |

[4-[2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO5/c1-18(2,3)26-17(22)21(14-6-4-5-7-14)10-11-25-16-9-8-13(19(23)24)12-15(16)20/h8-9,12,14,23-24H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMJXFBSJMXNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

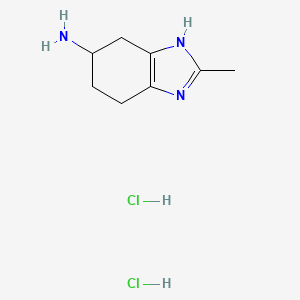

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

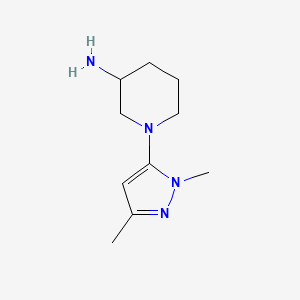

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)